molecular formula C19H15N3 B3860791 isonicotinaldehyde (diphenylmethylene)hydrazone

isonicotinaldehyde (diphenylmethylene)hydrazone

Cat. No. B3860791
M. Wt: 285.3 g/mol
InChI Key: HVDDERZMYLAPGL-RCCKNPSSSA-N
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Description

Isonicotinaldehyde (diphenylmethylene)hydrazone is a type of hydrazone derivative. Hydrazones are active compounds having an azomethine –NHN=CH group and are widely studied owing to their ease of preparation and diverse pharmacological benefits .


Synthesis Analysis

The synthesis of isonicotinic hydrazone derivatives involves combining suitable aldehydes with hydrazides . In one study, novel isonicotinic hydrazone derivatives of vanillin aldehyde and salicyl aldehyde were synthesized that had azomethine linkages . The synthesis methods described include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .


Molecular Structure Analysis

The molecular structure of isonicotinic hydrazone derivatives was characterized by UV–Visible, FTIR, EI-MS, 1H-NMR and 13C-NMR spectroscopy . Further structural, energetic and vibrational properties of monosubstituted pyridines, wherein one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety, were also studied .


Chemical Reactions Analysis

The reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents is the most common pathway for the preparation of these hydrazide-based compounds . The reaction profiles and reaction times were analyzed using principal component analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of isonicotinic hydrazone derivatives were characterized by UV–Visible, FTIR, EI-MS, 1H-NMR and 13C-NMR spectroscopy .

Mechanism of Action

While the specific mechanism of action for isonicotinic hydrazone derivatives is not detailed in the available sources, these compounds were screened for their antibacterial activity against Staphylococcus aureus, Bacillus subtilus, and Escherichia coli . They demonstrated appreciable antibacterial activities against the applied strains .

Future Directions

The compounds coded NH3 and NH5 showed maximum inhibition and MIC responses . In terms of cytotoxic activity, the maximum effect was observed in compound NH5 and NH6 treatments with minimum survival percentages of 36.10 ± 3.45 and 32.44 ± 2.0, respectively . These hydrazones could be potential candidates in antitumorigenic therapy against various human cancer cells . This suggests a potential direction for future research into the therapeutic applications of these compounds.

properties

IUPAC Name

(E)-1,1-diphenyl-N-[(E)-pyridin-4-ylmethylideneamino]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-21-15-16-11-13-20-14-12-16/h1-15H/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDDERZMYLAPGL-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NN=CC2=CC=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=N/N=C/C2=CC=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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